![molecular formula C10H7ClN4S B1458712 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1955530-80-9](/img/structure/B1458712.png)
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
The compound “3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as triazolopyridazines. These compounds are characterized by a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with two carbon and three nitrogen atoms). The presence of a thiophen-3-yl group (a five-membered ring containing four carbon atoms and one sulfur atom) and a chloromethyl group (-CH2Cl) further characterizes this specific compound .
Molecular Structure Analysis
Triazolopyridazines are planar, aromatic, and heterocyclic. They often participate in pi-stacking interactions, which can be important in various biological activities. The presence of electronegative atoms like nitrogen and sulfur also allows for the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazolopyridazines are generally stable compounds. They are aromatic and likely to be soluble in organic solvents. The presence of a chloromethyl group might make this compound reactive .Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied extensively in recent years due to its potential applications in the biomedical field. This compound has been shown to have strong antibacterial activity, and has been used in the development of new antibacterial agents. Additionally, this compound has been studied for its potential anti-cancer activity, and has been shown to have cytotoxic effects on various cancer cell lines. This compound has also been studied for its potential anti-inflammatory activity, and has been shown to possess anti-inflammatory properties. Furthermore, this compound has been studied for its potential antiviral activity, and has been shown to be effective against various types of viruses.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit potential inhibitory activity against certain kinases .
Biochemical Pathways
Compounds with similar structures have been found to affect certain cellular processes .
Result of Action
Compounds with similar structures have been found to exhibit certain biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound can be easily stored and transported, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that its mechanism of action is still not fully understood.
Direcciones Futuras
The potential applications of 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine are still being explored, and there are many possible future directions for research. For example, further studies could be conducted to investigate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safe and effective delivery systems for this compound. Finally, further studies could be conducted to investigate the potential synergistic effects of this compound with other compounds, such as antibiotics or anti-cancer drugs.
Propiedades
IUPAC Name |
3-(chloromethyl)-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNNBBUFSTMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


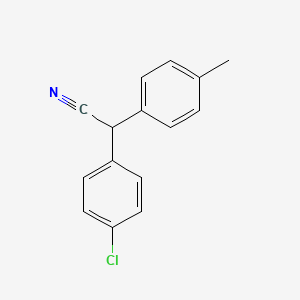

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)boronic acid](/img/structure/B1458632.png)
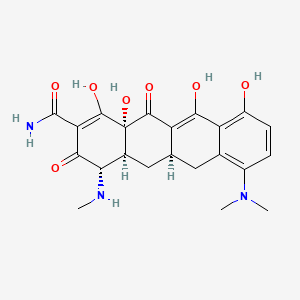



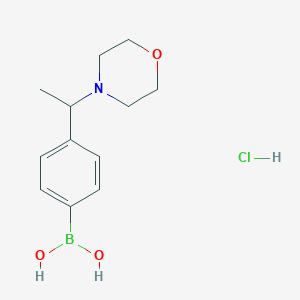
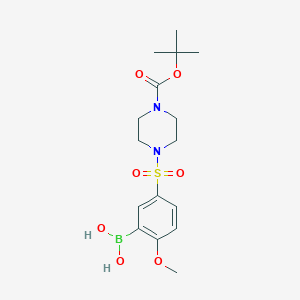
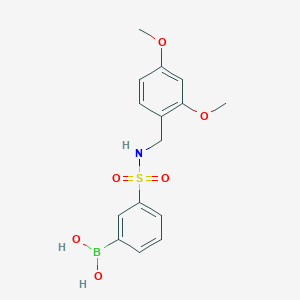
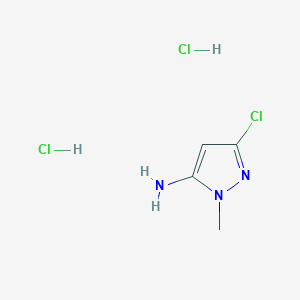


![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
